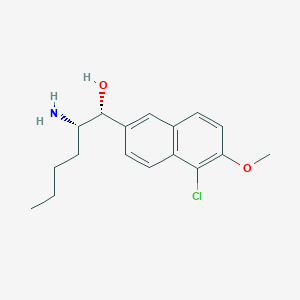
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: is a chiral compound with potential applications in various fields of science and industry. Its unique structure, featuring a naphthalene ring substituted with chlorine and methoxy groups, along with an amino alcohol moiety, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes chlorination and methoxylation to introduce the desired substituents. The resulting intermediate is then subjected to a series of reactions, including amination and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled methoxylation are employed to achieve efficient production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-(5-chloro-6-methoxynaphthalen-2-yl)-2-(((S)-1-phenylethyl)amino)hexan-1-ol
- 1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-one
Uniqueness
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: stands out due to its specific chiral configuration and the presence of both amino and alcohol functional groups
Eigenschaften
Molekularformel |
C17H22ClNO2 |
|---|---|
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
(1R,2S)-2-amino-1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-ol |
InChI |
InChI=1S/C17H22ClNO2/c1-3-4-5-14(19)17(20)12-6-8-13-11(10-12)7-9-15(21-2)16(13)18/h6-10,14,17,20H,3-5,19H2,1-2H3/t14-,17+/m0/s1 |
InChI-Schlüssel |
GZQMUCAIZWFGRA-WMLDXEAASA-N |
Isomerische SMILES |
CCCC[C@@H]([C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N |
Kanonische SMILES |
CCCCC(C(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


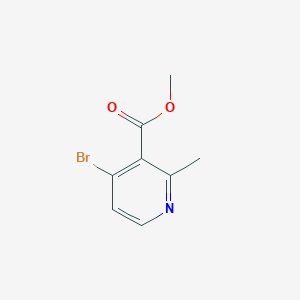
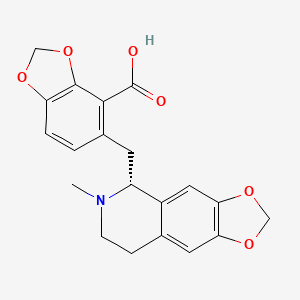
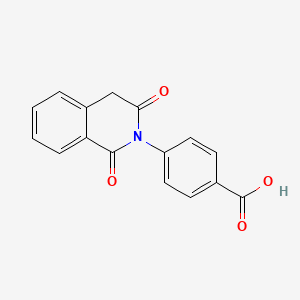
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)

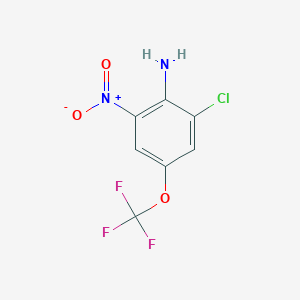

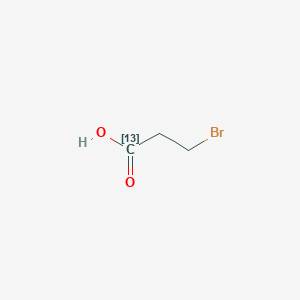
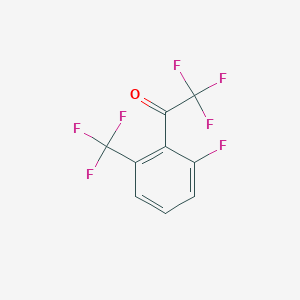
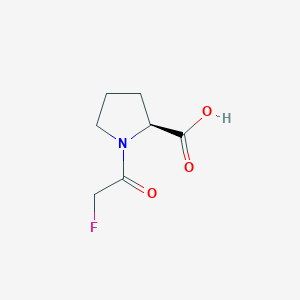


![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
